molecular formula C23H22N4O4S B2668627 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol CAS No. 1163293-94-4

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol

Cat. No.: B2668627
CAS No.: 1163293-94-4
M. Wt: 450.51
InChI Key: HIRICNFSBCPLOJ-UHFFFAOYSA-N
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Description

The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol is a pyrimidine derivative featuring a 1,2,4-oxadiazole moiety substituted with a 2,3-dimethoxyphenyl group and a 4-ethylphenyl substituent. The 2,3-dimethoxy and 4-ethylphenyl groups likely influence its electronic properties, solubility, and target binding efficiency.

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-ethylphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-4-14-8-10-15(11-9-14)17-12-19(28)25-23(24-17)32-13-20-26-22(27-31-20)16-6-5-7-18(29-2)21(16)30-3/h5-12H,4,13H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRICNFSBCPLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the pyrimidine ring and the attachment of the ethylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of oxadiazoles often exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as EGFR and TNFα .

Additionally, the sulfonamide group in the compound suggests possible antibacterial and antifungal properties. This is supported by the known activity of sulfonamides against bacterial enzymes .

The oxadiazole moiety is recognized for its ability to interact with biological targets. Compounds containing this structure have been shown to modulate enzyme activity and receptor interactions, which are crucial for drug design . The specific interactions of this compound with biological targets remain an area of active research.

Material Science

In material science, the unique structural features of this compound allow for its use in developing new materials with specific properties such as conductivity and fluorescence . The ability to modify the compound's functional groups can lead to tailored materials for electronic applications or sensors .

Case Study 1: Anticancer Activity

A study published in MDPI explored various oxadiazole derivatives' anticancer activities. Among these, compounds similar to the target molecule showed promising results against breast cancer (MCF7) and prostate cancer (PC-3) cell lines, demonstrating significant cytotoxic effects at low concentrations .

Case Study 2: Antibacterial Properties

Research has indicated that compounds with similar structural characteristics to the target molecule exhibit antibacterial effects by mimicking substrates of bacterial enzymes. This mechanism has been exploited in developing new antibiotics .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Compound G807-0574

  • Structure : 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol
  • Molecular Formula : C₂₁H₁₆N₄O₅S
  • Molecular Weight : 436.44 g/mol
  • Key Differences :
    • Replaces the 2,3-dimethoxyphenyl group with a benzodioxol ring, enhancing electron-rich character.
    • Substitutes 4-ethylphenyl with 3-methoxyphenyl, altering steric bulk and hydrophobicity.
  • Implications : The benzodioxol group may improve metabolic stability compared to dimethoxy substituents, while the 3-methoxyphenyl could reduce lipophilicity relative to the ethylphenyl group .

CAS 669745-87-3

  • Structure: 2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
  • Molecular Formula : C₁₉H₁₇N₇OS
  • Molecular Weight : 391.45 g/mol
  • Features a 4-methylphenylamino group instead of the 4-ethylphenyl-pyrimidin-4-ol scaffold.
  • Implications: The tetrazole’s acidic proton (predicted pKa 8.30) may enhance solubility in physiological conditions, while the methylphenylamino group could modulate target selectivity .

Pyrimidine-Oxadiazole Derivatives with Therapeutic Relevance

GPR119 Agonists from EP 1 808 168 B1

  • Example Structure: [4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-yl]-methanol
  • Key Differences: Incorporates a piperidine-linked oxadiazole and thiadiazole-phenoxy group, increasing structural complexity.
  • Implications : Such modifications highlight the importance of oxadiazole positioning and alkyl/aryl substituents in optimizing agonist activity at GPR119, a target for diabetes therapeutics .

Physicochemical and Pharmacokinetic Trends

Parameter Target Compound G807-0574 CAS 669745-87-3
Molecular Weight ~450 (estimated) 436.44 391.45
Aromatic Substituent 2,3-Dimethoxyphenyl Benzodioxol-5-yl 4-Methylphenylamino
Heterocycle 1,2,4-Oxadiazole 1,2,4-Oxadiazole Tetrazole
Predicted logP Moderate (~3.5, estimated) Higher (benzodioxol) Lower (tetrazole ionization)
Bioactivity Insight Potential kinase modulation Enhanced metabolic stability Improved solubility

Biological Activity

The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol is a complex organic molecule that incorporates several pharmacologically relevant moieties. The biological activity of this compound is primarily attributed to the presence of the 1,2,4-oxadiazole and pyrimidine rings, which have been extensively studied for their diverse pharmacological properties.

The biological activity of this compound can be linked to several mechanisms:

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have shown significant antimicrobial properties against various bacterial and fungal strains. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism .
  • Anticancer Properties : The pyrimidine derivatives have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to this one can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .

Antimicrobial Activity

In a study examining various oxadiazole derivatives, it was found that those with electron-donating groups (like methoxy) exhibited enhanced antibacterial activity compared to their counterparts . Specifically, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent research highlighted that derivatives of 1,2,4-oxadiazoles showed promising results in inhibiting cancer cell lines. For instance:

  • IC50 Values : Several studies reported IC50 values in the low micromolar range for compounds containing similar structures against human cancer cell lines such as HeLa and MCF-7 .
  • Mechanism Insights : Molecular docking studies indicated strong binding affinities to thymidylate synthase and HDAC enzymes, suggesting potential pathways for anticancer activity .

Case Study 1: Antibacterial Activity

A series of synthesized pyrimidine derivatives were tested against E. coli and S. aureus. The compound was found to be significantly more effective than traditional antibiotics like trimethoprim, showcasing its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The presence of the methoxy group was crucial for enhancing cytotoxicity, with some derivatives showing up to 12 times greater potency than standard chemotherapy agents .

Data Table

PropertyValue
Molecular FormulaC19H22N4O3S
Molecular Weight378.47 g/mol
LogP3.383
Polar Surface Area67.91 Ų
Hydrogen Bond Acceptors8

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